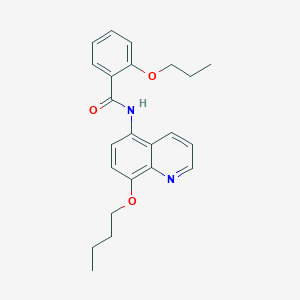![molecular formula C24H20ClN3O4 B11316421 N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316421.png)
N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-メトキシフェニル)-2-{4-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、そのユニークな構造特性と潜在的な用途から、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、クロロメトキシフェニル基、オキサジアゾール環、フェノキシアセトアミド部分を特徴とし、これらが複合的に作用することで独特の化学的挙動を示します。
準備方法
合成経路と反応条件
N-(3-クロロ-4-メトキシフェニル)-2-{4-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドの合成は、通常、複数段階からなり、オキサジアゾール環の調製から始まります。これは、適切なヒドラジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることで達成できます。
工業的生産方法
この化合物の工業的生産では、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度制御、反応を促進するための特定の溶媒の利用が含まれます。合成プロセスのスケーラビリティは工業的な用途において重要であり、連続フロー反応器が効率と一貫性を向上させるために使用される場合があります。
化学反応の分析
反応の種類
N-(3-クロロ-4-メトキシフェニル)-2-{4-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、クロロ基またはメトキシ基で起こり、異なる誘導体の生成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシドによる求核置換。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
N-(3-クロロ-4-メトキシフェニル)-2-{4-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、次のような様々な科学研究への応用が検討されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として研究されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されます。
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-(3-クロロ-4-メトキシフェニル)-2-{4-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドの作用機序は、特定の分子標的と経路との相互作用に関係しています。オキサジアゾール環は、様々な酵素や受容体と相互作用することが知られており、それらの活性を阻害する可能性があります。クロロメトキシフェニル基は、化合物の結合親和性と特異性を高める可能性があり、フェノキシアセトアミド部分は、全体の安定性と溶解性に貢献する可能性があります。
特性
分子式 |
C24H20ClN3O4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-15-3-5-16(6-4-15)23-27-24(32-28-23)17-7-10-19(11-8-17)31-14-22(29)26-18-9-12-21(30-2)20(25)13-18/h3-13H,14H2,1-2H3,(H,26,29) |
InChIキー |
UYRHVRUADHCHHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=C(C=C4)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-6-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316342.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316344.png)
![2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11316355.png)
![N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11316362.png)
![4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316371.png)
![2-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316395.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)
![2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316402.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316408.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316426.png)

